![molecular formula C9H9Cl2NO B1395383 3-(2,4-Dichlorophenoxy)azetidine CAS No. 1220028-20-5](/img/structure/B1395383.png)
3-(2,4-Dichlorophenoxy)azetidine
Overview
Description
3-(2,4-Dichlorophenoxy)azetidine is a synthetic organic compound . It is a derivative of azetidine, a four-membered heterocycle .
Synthesis Analysis
Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular formula of 3-(2,4-Dichlorophenoxy)azetidine is C9H9Cl2NO . It is a derivative of azetidine, which is a four-membered nitrogen-containing heterocycle .Chemical Reactions Analysis
Azetidines are highly reactive due to their considerable ring strain . They can undergo [2+2] photocycloaddition reactions, which are powerful methods for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
The molecular weight of 3-(2,4-Dichlorophenoxy)azetidine is 218.08 g/mol . It has a density of 1.4±0.1 g/cm3 and a boiling point of 309.2±42.0 °C at 760 mmHg .Safety And Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDXMJQTBVTFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)azetidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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